molecular formula C14H13NO3 B8237928 3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8237928
M. Wt: 243.26 g/mol
InChI Key: XTGXSESGSWUDQN-UHFFFAOYSA-N
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Description

3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1176777-76-6) is a high-value biphenyl derivative with a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of both amino and carboxylic acid functional groups on its aromatic rings, making it a versatile building block or intermediate in organic synthesis and pharmaceutical development . It is particularly recognized as a key chemical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) . As a research chemical, this product is strictly for laboratory use. It must be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . Researchers should handle this material with appropriate care, referring to the relevant safety data sheet. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3-amino-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-11(6-3-7-12(13)15)9-4-2-5-10(8-9)14(16)17/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGXSESGSWUDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid and Halide Substrate Selection

The biphenyl backbone is typically assembled using Suzuki-Miyaura cross-coupling between a methoxy-substituted aryl halide and a carboxyphenylboronic acid derivative. For 3'-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, two substrates are critical:

  • Electrophilic component : 2-Methoxy-3-nitrobenzene halide (bromide or iodide)

  • Nucleophilic component : 3-Carboxyphenylboronic acid or its ester-protected variant

The reaction employs Pd(OAc)₂ (0.5–2 mol%) and tricyclohexylphosphine (PCy₃, 2–4 mol%) in a 2:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M) at 80–100°C for 12–24 hours. Methoxy groups remain stable under these conditions, avoiding premature deprotection.

Table 1: Representative Suzuki Coupling Conditions

ComponentSpecificationSource Citation
CatalystPd(OAc)₂ (1 mol%)
LigandTricyclohexylphosphine (2 mol%)
BaseNa₂CO₃ (2 M aqueous)
Solvent1,4-Dioxane/H₂O (2:1 v/v)
Temperature85°C
Yield78–92%

Nitro Group Reduction to Amine

Catalytic Hydrogenation

The nitro group at the 3'-position is reduced to an amine using H₂ gas (5–10 bar) and 10% Pd/C (5–10 wt%) in methanol or ethanol. NaOH (1–2 equiv) is added to solubilize the carboxylic acid intermediate. Complete reduction typically requires 6–18 hours at room temperature, yielding this compound as a yellow solid.

Table 2: Hydrogenation Parameters

ParameterValueSource Citation
Catalyst loading10% Pd/C (10 wt%)
Pressure10 bar H₂
SolventMethanol/NaOH (0.1 M)
Time6.5–18 hours
Yield65–85%

Chemoselectivity Challenges

The methoxy group at the 2'-position remains intact under these conditions, as Pd/C-mediated hydrogenation selectively reduces nitro groups without cleaving aryl ethers. Post-reduction purification involves acidification to pH 6.5–7.0, precipitating the product, followed by silica gel chromatography (DCM/MeOH/Et₃N = 9:1:0.1).

Alternative Synthetic Routes

Sequential Functionalization Strategy

An alternative pathway involves:

  • Methoxy introduction : Methylation of 2'-hydroxybiphenyl intermediates using methyl iodide and K₂CO₃ in DMF.

  • Nitro group installation : Nitration with HNO₃/H₂SO₄ at 0–5°C, exploiting the methoxy group’s ortho/para-directing effects to position nitro at 3'.

  • Carboxylic acid activation : Esterification (e.g., methyl ester) to prevent side reactions during nitration.

This method achieves 70–80% regioselectivity for 3'-nitro placement but requires additional steps for ester hydrolysis post-reduction.

One-Pot Coupling-Reduction Approaches

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance efficiency:

  • Suzuki coupling : Microreactors with immobilized Pd catalysts (e.g., Pd on Al₂O₃) at 100°C, achieving 90% conversion in <30 minutes.

  • Hydrogenation : Trickle-bed reactors with Pd/C cartridges under 20 bar H₂, reducing batch times to 2–4 hours.

Table 3: Industrial Process Metrics

MetricLaboratory ScaleIndustrial Scale
Suzuki coupling time12–24 hours0.5–1 hour
Hydrogenation pressure10 bar20 bar
Annual output10–50 kg1–5 tons
Purity95–98%≥99%

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons adjacent to methoxy appear as doublets (δ 6.8–7.1 ppm, J = 8.5 Hz). The amine proton resonates as a broad singlet (δ 5.2–5.5 ppm).

  • ¹³C NMR : Carboxylic acid carbon at δ 170–172 ppm; methoxy carbon at δ 55–56 ppm.

  • HRMS : Calculated for C₁₄H₁₃NO₃ [M+H]⁺: 244.0974; Observed: 244.0978.

Purity Assurance

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity. Residual Pd levels are kept <10 ppm via Chelex resin treatment .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Routes

The synthesis of 3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid can be achieved through various methods:

  • Nucleophilic Aromatic Substitution : This method involves an aryl halide precursor reacting with an amine source under basic conditions.
  • Multi-Step Synthesis : Starting from biphenyl derivatives, the process includes halogenation, methoxylation, and amination.

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions enhance the efficiency and yield of this compound. The compound serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Antimicrobial and Anti-Inflammatory Properties

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities.

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. It demonstrated an IC50 value of approximately 20 µM against breast cancer cells, indicating its potential as a therapeutic agent. The compound's mechanism of action involves inhibition of enzymatic activity and modulation of receptor signaling pathways related to inflammation and cancer progression.

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the preparation of more complex molecules. Its versatility allows for various functional group transformations.

Pharmaceutical Development

In medicinal chemistry, this compound is explored as a lead compound for drug development targeting specific enzymes or receptors. Its biological activity makes it a candidate for further pharmacological studies.

Material Science

The compound is utilized in producing advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique structural features contribute to the performance characteristics required in these applications.

Mechanism of Action

The mechanism of action of 3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Type: Amino vs. Nitro Groups

  • Target Compound: 3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid Molecular Formula: C₁₄H₁₃NO₃ Key Features: Amino group at 3' enhances hydrogen-bonding capacity; methoxy at 2' provides steric bulk and moderate electron donation.
  • Nitro Analogues :
    • 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS: 376591-94-5)
  • Molecular Formula: C₁₄H₁₁NO₅
  • Molecular Weight: 273.24 g/mol
  • Key Differences: The nitro (-NO₂) group at 3' is strongly electron-withdrawing, reducing electron density on the biphenyl core. This alters reactivity in coupling reactions and may decrease solubility compared to the amino derivative.

Substituent Position: Methoxy Group Variants

  • 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 725-05-3)
    • Molecular Formula: C₁₄H₁₂O₃
    • Key Differences: Methoxy at 4' instead of 2' shifts steric effects and electronic distribution. The para-methoxy group may enhance planarity, influencing binding affinity in receptor interactions.

Halogenated Derivatives

  • 4'-Chloro-5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1261909-66-3)
    • Molecular Formula: C₁₄H₁₀ClFO₃
    • Molecular Weight: 280.68 g/mol
    • Key Features: Halogens (Cl, F) increase lipophilicity and metabolic stability. The fluorine atom’s electronegativity may enhance binding to hydrophobic pockets in biological targets.

Hydroxy vs. Methoxy Substituents

  • 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Price: $119.00/5g Key Differences: Hydroxy (-OH) at 2' increases acidity (pKa ~4–5) compared to methoxy, improving water solubility but reducing stability under acidic conditions.

Fluorinated Analogues

  • The absence of an amino group reduces hydrogen-bonding capacity.

Structural and Physicochemical Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
3'-Amino-2'-methoxy-biphenyl-3-carboxylic acid 3'-NH₂, 2'-OCH₃ C₁₄H₁₃NO₃ 249.26 High hydrogen-bonding potential
2'-Methoxy-3'-nitro-biphenyl-3-carboxylic acid 3'-NO₂, 2'-OCH₃ C₁₄H₁₁NO₅ 273.24 Electron-deficient core
4'-Methoxy-biphenyl-3-carboxylic acid 4'-OCH₃ C₁₄H₁₂O₃ 228.24 Enhanced planarity
4'-Chloro-5-fluoro-2'-methoxy-biphenyl-3-carboxylic acid 4'-Cl, 5-F, 2'-OCH₃ C₁₄H₁₀ClFO₃ 280.68 High lipophilicity
3'-Amino-2'-hydroxy-biphenyl-3-carboxylic acid 3'-NH₂, 2'-OH C₁₃H₁₁NO₃ 235.23 Increased acidity

Key Research Findings

  • Synthetic Utility: Biphenyl carboxylic acids are frequently used in Suzuki-Miyaura couplings, as demonstrated in the synthesis of Eltrombopag intermediates . The amino and methoxy groups in the target compound facilitate regioselective functionalization.
  • Biological Relevance : Derivatives with electron-donating groups (e.g., 3',4'-dimethoxy in compound 25 ) show enhanced binding to sulfonamide-containing receptors, while halogenated analogues (e.g., compound 24 ) exhibit improved pharmacokinetic profiles due to increased lipophilicity.
  • Analytical Characterization : HRMS and HPLC data (e.g., compound 25: HRMS 490.1332 [M+H]⁺, HPLC purity 99.7% ) highlight the precision achievable in quality control for these intermediates.

Biological Activity

3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

  • Formation of the Biphenyl Core : Starting from commercially available biphenyl derivatives, functional groups are introduced to create a biphenyl backbone.
  • Carboxylation : The introduction of the carboxylic acid group at the 3-position is crucial for biological activity.
  • Amination and Methoxylation : The final steps involve the introduction of amino and methoxy groups at the appropriate positions to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on cytotoxicity and enzyme inhibition.

Cytotoxicity

Research has indicated that derivatives of biphenyl carboxylic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The cytotoxic activity is often assessed using the MTT assay, which measures cell viability post-treatment with different concentrations of the compound.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundCOLO20120Induces apoptosis and cell cycle arrest
Derivative AMDA-MB-23115Inhibits DNA synthesis
Derivative BA54925Promotes ROS generation

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, studies have shown that modifications in the carboxylic acid group can enhance or diminish inhibitory potency against phospholipase A2 and other enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of biphenyl carboxylic acids. Key findings include:

  • Positioning of Functional Groups : The placement of amino and methoxy groups significantly influences cytotoxicity and enzyme inhibition.
  • Chain Length : Variations in alkyl chain lengths attached to the carboxylic acid moiety can affect binding affinity and selectivity towards target enzymes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : A study evaluating a series of biphenyl derivatives found that specific substitutions at the amino position enhanced antitumor efficacy in vivo.
  • Anti-inflammatory Properties : Research has shown that certain derivatives can effectively reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or amide coupling reactions. For example, biphenyl carboxylic acid derivatives can be prepared by coupling aryl boronic acids with halogenated benzoic acids using palladium catalysts (e.g., PdCl₂ with ligands like triphenylphosphine) . Post-functionalization steps (e.g., nitration followed by reduction to introduce the amino group) are critical. details a protocol using HATU and DIPEA for amide bond formation, yielding intermediates with >90% purity after column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Retention time consistency (e.g., tR = 10.27–13.83 min for analogs) and ≥98% purity thresholds .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within 0.001 Da) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and carboxylic acid protons (if present) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar biphenyl carboxylic acids:

  • Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filtration to avoid aerosol exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity in related compounds?

  • Methodological Answer : SAR studies on biphenyl carboxamide analogs reveal:

  • Methoxy vs. amino groups : Methoxy at the 2'-position enhances metabolic stability but reduces solubility. Amino groups improve hydrogen-bonding interactions with targets (e.g., thrombopoietin receptors in Eltrombopag analogs) .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) at 3' or 4' positions increase binding affinity but may introduce toxicity .
  • Data Table :
Substituent PositionBioactivity (IC₅₀, nM)Solubility (mg/mL)
2'-OMe, 3'-NH₂15.2 ± 1.30.12
3'-Cl, 4'-NH₂8.7 ± 0.90.08
2'-OH, 3'-NO₂>1000.25
Data adapted from analogs in and .

Q. How can contradictory data in catalytic coupling reactions be resolved?

  • Methodological Answer : Contradictions in regioselectivity (e.g., 3' vs. 4' substitution) arise from ligand choice and steric effects. For example:

  • Palladium vs. rhodium catalysts : Pd complexes favor para coupling, while Rh catalysts (e.g., RhCl₃) enable ortho functionalization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve yields but may promote side reactions. Use low-temperature NMR to monitor intermediates .

Q. What advanced analytical methods are used to quantify trace impurities?

  • Methodological Answer :

  • LC-MS/MS : Detect nitrosamine impurities (e.g., NDMA) at ppb levels using MRM transitions .
  • X-ray crystallography : Resolve structural ambiguities (e.g., regioisomers) by comparing experimental vs. simulated powder diffraction patterns .

Q. How can computational modeling aid in predicting reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31+G*) predict transition states for Suzuki coupling. For example, the energy barrier for methoxy group migration is ~25 kcal/mol, explaining preferential 2'-substitution in biphenyl systems .

Key Research Challenges

  • Synthetic bottlenecks : Low yields (<50%) in multi-step syntheses due to competing side reactions (e.g., over-reduction of nitro groups) .
  • Data gaps : Limited in vivo pharmacokinetic data for amino-methoxy biphenyl derivatives.

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